12-Ethyl-9-hydroxycamptothecin
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Overview
Description
Mechanism of Action
Mode of Action
SN-38 inhibits DNA topoisomerase I, halting DNA synthesis and causing frequent DNA single-strand breaks . It also acts as a potent and reversible inhibitor of BRD4 . The entrapment of SN-38 in liposomes results in a more stable and soluble form of the drug, allowing for increased affinity to lipid membranes and improved delivery of the drug to tumor sites .
Pharmacokinetics
The entrapment of sn-38 in liposomes results in a more stable and soluble form of the drug, which improves its bioavailability .
Action Environment
The efficacy and stability of SN-38 can be influenced by environmental factors. For instance, the solubility of SN-38 can be improved by forming complexes with certain ligands, which can enhance its delivery to tumor sites . Additionally, the safety data sheet for 7-Ethyl-10-Hydroxycamptothecin suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . These precautions indicate that the compound’s action can be influenced by its physical state and exposure conditions .
Biochemical Analysis
Biochemical Properties
7-Ethyl-10-Hydroxycamptothecin interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription . This inhibition leads to frequent DNA single-strand breaks . Furthermore, it has been characterized as a potent and reversible inhibitor of BRD4, a protein that plays a key role in regulating gene expression .
Cellular Effects
7-Ethyl-10-Hydroxycamptothecin has significant effects on various types of cells and cellular processes. It has been found to have high potency and selectivity against human colorectal cancer cell line HCT116 . It can bind BRD4 in human leukemic cell K562 and inhibit cell growth . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7-Ethyl-10-Hydroxycamptothecin involves its binding interactions with biomolecules and changes in gene expression. It binds to DNA topoisomerase I and inhibits its function, leading to DNA single-strand breaks . It also binds to BRD4, inhibiting its function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, 7-Ethyl-10-Hydroxycamptothecin induces metabolic disturbances in the central nervous system . It also undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH .
Dosage Effects in Animal Models
The effects of 7-Ethyl-10-Hydroxycamptothecin vary with different dosages in animal models. For instance, one study found that a dosage of 20 mg/kg/day via intraperitoneal injection induced metabolic disturbances in the central nervous system of male mice .
Metabolic Pathways
7-Ethyl-10-Hydroxycamptothecin is involved in several metabolic pathways. It affects purine metabolism, pyrimidine metabolism, amino acid metabolism, and glycerolipid metabolism in the central nervous system .
Transport and Distribution
The transport and distribution of 7-Ethyl-10-Hydroxycamptothecin within cells and tissues are facilitated by its entrapment in liposomes, which results in a more stable and more soluble form of the drug . This allows for increased affinity of the compound to lipid membranes and improved delivery of the drug to tumor sites .
Subcellular Localization
Given its potent inhibitory effects on DNA topoisomerase I and BRD4, it is likely that it localizes to the nucleus where these targets reside .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Ethyl-9-hydroxycamptothecin involves several steps, starting from camptothecinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate these modifications .
Industrial Production Methods: Industrial production of this compound is often carried out through semi-synthetic routes, starting from naturally extracted camptothecin. The process involves multiple purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 12-Ethyl-9-hydroxycamptothecin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to introduce different functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
12-Ethyl-9-hydroxycamptothecin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and modification of camptothecin derivatives.
Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Comparison with Similar Compounds
Camptothecin: The parent compound, known for its potent anticancer properties.
Topotecan: A water-soluble derivative used clinically for treating ovarian and small cell lung cancer.
Irinotecan: Another derivative used in the treatment of colorectal cancer.
Uniqueness: 12-Ethyl-9-hydroxycamptothecin is unique due to its specific modifications, which enhance its solubility and biological activity compared to camptothecin. These modifications also reduce some of the side effects associated with camptothecin, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUQFLSWWSXTSZ-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.